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Glutathione amide

Redox enzymology Cofactor specificity Flavoprotein disulfide reductase

Glutathione amide (GASH; L-γ-glutamyl-L-cysteinylglycinamide) is a dicarboxylic acid monoamide formed by formal condensation of the glycine carboxyl group of glutathione (GSH) with ammonia. First discovered in the purple sulfur bacterium Chromatium gracile (now Marichromatium gracile), GASH is produced at millimolar intracellular concentrations during photoheterotrophic growth and serves as the reducing substrate for a dedicated, NADH-dependent peroxidase–reductase redox cycling system that is entirely distinct from the canonical GSH/GSSG/glutathione reductase (NADPH-dependent) pathway.

Molecular Formula C10H18N4O5S
Molecular Weight 306.34 g/mol
CAS No. 82147-51-1
Cat. No. B1671671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutathione amide
CAS82147-51-1
Synonymsgamma-L-glutamyl-L-cysteinylglycine amide
GASH cpd
glutathione amide
Molecular FormulaC10H18N4O5S
Molecular Weight306.34 g/mol
Structural Identifiers
SMILESC(CC(=O)NC(CS)C(=O)NCC(=O)N)C(C(=O)O)N
InChIInChI=1S/C10H18N4O5S/c11-5(10(18)19)1-2-8(16)14-6(4-20)9(17)13-3-7(12)15/h5-6,20H,1-4,11H2,(H2,12,15)(H,13,17)(H,14,16)(H,18,19)/t5-,6-/m0/s1
InChIKeyFBCIXVYKFFJYFT-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Glutathione Amide (CAS 82147-51-1): A Differentiated Glutathione Derivative for Orthogonal Redox Biochemistry


Glutathione amide (GASH; L-γ-glutamyl-L-cysteinylglycinamide) is a dicarboxylic acid monoamide formed by formal condensation of the glycine carboxyl group of glutathione (GSH) with ammonia [1]. First discovered in the purple sulfur bacterium Chromatium gracile (now Marichromatium gracile), GASH is produced at millimolar intracellular concentrations during photoheterotrophic growth and serves as the reducing substrate for a dedicated, NADH-dependent peroxidase–reductase redox cycling system that is entirely distinct from the canonical GSH/GSSG/glutathione reductase (NADPH-dependent) pathway [2][3]. With a molecular weight of 306.34 g/mol and molecular formula C₁₀H₁₈N₄O₅S, GASH retains the γ-glutamyl linkage and cysteine thiol essential for redox activity while the C-terminal amidation confers altered enzyme recognition, cofactor coupling, and metabolic stability profiles that differentiate it from unmodified glutathione, glutathione ethyl ester, and N-acetylcysteine amide [4].

Why Glutathione, Glutathione Ethyl Ester, and N-Acetylcysteine Amide Cannot Substitute for Glutathione Amide


Glutathione amide is not merely a 'more stable' or 'more permeable' GSH analog—it participates in a biochemically orthogonal redox system powered by NADH rather than NADPH, mediated by a dedicated peroxidase (EC 1.11.1.17) and reductase (EC 1.8.1.16) that discriminate sharply against unmodified glutathione disulfide and NADPH [1]. Canonical glutathione, its ethyl ester prodrug, and N-acetylcysteine amide all feed into the NADPH-dependent glutathione reductase pathway; none can engage the NADH-coupled glutathione amide reductase (GAR) with physiologically meaningful efficiency [1]. Moreover, amidated glutathione (γGlu-Cys-amide) is a strikingly poor substrate for glutathione S-transferase, exhibiting only 1.3% of the catalytic efficiency (V/K) of unmodified glutathione, indicating that GASH-based conjugates follow distinct metabolic routing [2]. These differences are not incremental—they are qualitative, arising from structurally mapped residue substitutions in the cofactor- and substrate-binding pockets of GAR that abrogate recognition of NADPH and GSSG [1][3]. For any experimental or industrial application requiring a thiol-dependent redox system that operates independently of NADPH pools and canonical GSH-metabolizing enzymes, substitution with GSH, GSH-ethyl ester, or NACA will fail to recapitulate the biochemistry.

Glutathione Amide (CAS 82147-51-1): Quantitative Evidence of Differentiation from Closest Analogs


NADH Over NADPH: 150-Fold Cofactor Discrimination by Glutathione Amide Reductase (GAR)

Glutathione amide reductase (GAR; EC 1.8.1.16) displays a profound preference for NADH over NADPH, in stark contrast to canonical glutathione reductase (GR) which is strictly NADPH-dependent. In direct kinetic measurements using recombinantly expressed and purified GAR from Marichromatium gracile, the Michaelis constant (Km) for NADH was determined to be 13.2 µM, whereas the Km for NADPH was 1.98 mM—a 150-fold difference in affinity [1]. This discrimination is not observed in human or Escherichia coli glutathione reductase, which utilize NADPH with Km values in the low micromolar range and cannot functionally substitute for GAR in the glutathione amide redox cycle [1]. The cofactor switch is structurally underpinned by three critical residue substitutions in the NAD(P)H-binding pocket: Arg-218, His-219, and Arg-224 of human GR (which interact with the 2'-phosphate of NADPH) are replaced by Leu-197, Glu-198, and Phe-203 in GAR, eliminating the positive charge cluster required for NADPH recognition [1]. This engineering of cofactor preference enables glutathione amide-dependent redox cycling to operate on the NADH/NAD⁺ pool, which is metabolically and compartmentally distinct from the NADPH/NADP⁺ pool used by canonical glutathione systems.

Redox enzymology Cofactor specificity Flavoprotein disulfide reductase

Disulfide Substrate Orthogonality: 71-Fold Discrimination Against Glutathione Disulfide (GSSG)

Glutathione amide reductase (GAR) exhibits a striking preference for its cognate disulfide substrate, glutathione amide disulfide (GASSAG), over the canonical glutathione disulfide (GSSG). Kinetic characterization of recombinantly expressed GAR yielded a Km of 97 µM for glutathione amide disulfide, compared with a Km of 6,900 µM (6.9 mM) for GSSG—a 71-fold discrimination against the unmodified disulfide [1]. This level of discrimination is functionally absolute at the low micromolar disulfide concentrations typically encountered intracellularly, meaning GAR is effectively 'blind' to GSSG under physiological conditions. By comparison, human glutathione reductase exhibits Km values for GSSG in the range of 50–100 µM and cannot reduce glutathione amide disulfide [1]. The molecular basis for this discrimination has been partially elucidated by x-ray crystallography: Arg-37 of human GR, which hydrogen-bonds to one glycyl carboxylate of GSSG, is substituted by the negatively charged Glu-21 in GAR, creating an electrostatic environment that favors the neutral amide terminus of glutathione amide disulfide over the negatively charged carboxylate of GSSG [1][2].

Substrate specificity Glutathione reductase Oxidoreductase

Negligible Glutathione S-Transferase Activity: V/K Only 1.3% of Unmodified Glutathione

Amidated glutathione (γGlu-Cys-amide, representing the core structure of glutathione amide minus the glycine amide extension) was directly compared with unmodified glutathione as a substrate for glutathione S-transferase (GST). The specificity constant (V/K) for amidated glutathione was only 1.3% of that measured for glutathione, representing an approximately 77-fold reduction in catalytic efficiency [1]. While this study used the γGlu-Cys-amide fragment rather than the full glutathione amide tripeptide, the principle is directly transferable: C-terminal amidation eliminates the free glycine carboxylate that participates in GST substrate recognition, and full glutathione amide (γGlu-Cys-Gly-NH₂) is expected to be at least as poor a GST substrate [1]. In contrast, glutathione (GSH) is an efficient GST substrate (typical V/K values in the range of 10⁴–10⁵ M⁻¹s⁻¹ depending on the isoform and electrophilic co-substrate), and glutathione ethyl ester retains the free glycine carboxylate and is processed by GSTs [1].

Glutathione S-transferase Detoxification Metabolic stability

First Prokaryotic Low-Molecular-Mass Thiol-Dependent Peroxidase: A Dedicated Orthogonal Enzyme System

Glutathione amide is the reducing substrate for the glutathione amide-dependent peroxidase (EC 1.11.1.17, gene garA), a 27.5-kDa chimeric enzyme composed of an N-terminal peroxiredoxin-like domain fused to a C-terminal glutaredoxin-like domain [1]. This enzyme was established in vitro to be the first example of a prokaryotic low-molecular-mass thiol-dependent peroxidase, and its activity is strictly coupled to glutathione amide as the thiol donor [1]. When the partially purified GarA peroxidase was combined with the GarB glutathione amide reductase and NADH, hydroperoxide-dependent oxidation of glutathione amide was reconstituted, demonstrating a complete, self-contained redox cycling system [1][2]. In contrast, the structurally related glutathione peroxidase (GPx) family in eukaryotes uses GSH as the thiol substrate and couples to the NADPH-dependent glutathione reductase system. The GarA/GarB system represents an evolutionarily early adaptation to oxidative stress that operates entirely on NADH, and the glutathione amide disulfide produced is exclusively recycled by GAR (EC 1.8.1.16), which has no detectable activity with GSSG [1]. This complete enzymatic orthogonality—from peroxide reduction through disulfide recycling—is not achievable with any commercial glutathione analog.

Thiol peroxidase Peroxiredoxin Glutaredoxin chimera Prokaryotic redox

Crystal Structure-Validated Residue-Level Basis for Altered Cofactor and Substrate Specificity

The crystal structure of glutathione amide reductase (GAR) from Chromatium gracile was solved at 2.1 Å resolution both in the apo form and in complex with NAD⁺ (PDB: 2RAB, 2R9Z), providing atomic-level explanation for the enzyme's unique specificities [1][2]. The structures reveal that GAR belongs to the class I flavoprotein disulfide reductase family (shared with human GR and trypanothione reductase) but harbors distinct residue substitutions that functionally reprogram both its cofactor and disulfide substrate binding pockets. Key findings include: (i) the NADPH 2'-phosphate recognition triad (Arg-218, His-219, Arg-224 in human GR) is replaced by Leu-197, Glu-198, and Phe-203, introducing a negatively charged residue (Glu-198) that electrostatically repels the 2'-phosphate of NADPH while accommodating the neutral 2'-hydroxyl of NADH [1][2]; (ii) Arg-37 of human GR, which forms a critical hydrogen bond to one glycyl carboxylate of GSSG, is substituted by Glu-21 in GAR, creating an electrostatic environment incompatible with the dianionic GSSG but favorable for the neutral amide terminus of glutathione amide disulfide [1][2]. These structure-guided insights have been experimentally validated through site-directed mutagenesis and kinetic analysis [1].

X-ray crystallography Structure–function relationship Protein engineering Flavoprotein

Biological Production at Millimolar Concentrations in Native Hosts Indicates Metabolic Compatibility for Heterologous Expression

Glutathione amide is not a trace metabolite but a major intracellular thiol in its native biological context. Chromatium (Allochromatium) vinosum and Marichromatium gracile accumulate GASH at millimolar concentrations during photoheterotrophic growth, comparable to the intracellular GSH concentrations maintained in eukaryotic cells (1–10 mM) [1][2]. Under photoautotrophic conditions with sulfide as the electron donor, GASH is largely converted to its perthiol form (GASSH), indicating a dynamic role in anaerobic sulfur trafficking in addition to peroxide detoxification [1]. In contrast, synthetic glutathione analogs such as glutathione ethyl ester must be supplied exogenously and are rapidly hydrolyzed by intracellular esterases, while N-acetylcysteine amide functions as a cysteine prodrug rather than an intact redox-active tripeptide [3]. The fact that GASH is biosynthesized, maintained, and functionally cycled at physiologically relevant concentrations by dedicated enzymes (GarA peroxidase and GarB reductase) [2] indicates that the complete GASH metabolic module can, in principle, be ported into heterologous hosts for synthetic biology applications.

Sulfur metabolism Phototrophic bacteria Heterologous expression Metabolic engineering

Glutathione Amide (CAS 82147-51-1): Evidence-Backed Research and Industrial Application Scenarios


Orthogonal NADH-Coupled Redox Buffer for In Vitro Biochemistry and Cell-Free Synthetic Biology

For biochemical assays, biosensor development, or cell-free protein synthesis systems where NADPH/NADP⁺ and NADH/NAD⁺ redox poise must be independently controlled, the glutathione amide / GarA peroxidase / GarB reductase module provides a fully self-contained NADH-dependent thiol redox buffer. The 150-fold discrimination of GAR for NADH over NADPH [1] ensures that glutathione amide redox cycling does not draw on the NADPH pool or interfere with NADPH-dependent processes such as fatty acid biosynthesis or cytochrome P450 reactions. The 71-fold discrimination of GAR against GSSG [1] means that endogenous glutathione does not cross-react with the orthogonal system. Researchers can monitor glutathione amide oxidation state (by HPLC or Ellman's reagent) as a clean readout of NADH-coupled peroxide stress without confounding contributions from cellular GSH/GSSG dynamics.

Metabolic Engineering of Heterologous Hosts with an Orthogonal Thiol Redox System

The entire glutathione amide metabolic module—comprising biosynthesis (if the host's glutamate–cysteine ligase and glutathione synthetase can accept the amidated substrates, or via direct feeding of GASH), the GarA peroxidase, and the GarB reductase—can theoretically be ported into E. coli, Saccharomyces cerevisiae, or other model organisms to create an orthogonal, NADH-driven antioxidant defense layer. The demonstrated millimolar-level production of GASH in native Chromatium hosts [2] and the availability of high-resolution crystal structures of the key enzyme GAR (PDB: 2RAB) [3] for rational engineering support feasibility. This scenario is particularly attractive for industrial bioprocesses where oxidative stress limits yield and where uncoupling antioxidant defense from NADPH consumption could improve metabolic efficiency.

Glutathione S-Transferase-Resistant Thiol for Xenobiotic Conjugation Studies

Because amidated glutathione exhibits only 1.3% of the GST catalytic efficiency (V/K) of unmodified GSH [4], glutathione amide represents a uniquely GST-resistant thiol scaffold for studying non-GST-mediated conjugation pathways, for accumulating S-conjugated xenobiotic metabolites without GST-dependent clearance, or for designing thiol-linked prodrugs and affinity probes that must persist in GST-rich environments such as the liver. In contrast, glutathione ethyl ester retains GST substrate activity and is rapidly processed by the canonical detoxification machinery. This application leverages both the GST resistance and the independent NADH-coupled recycling capacity of the GASH system.

Structural Biology and Protein Engineering of Class I Flavoprotein Disulfide Reductases

Glutathione amide reductase (GAR) serves as a unique model system for understanding cofactor and substrate specificity in the class I flavoprotein disulfide reductase family. The crystal structures of GAR in apo and NAD⁺-bound forms at 2.1 Å resolution [3], combined with the quantitative kinetic data establishing 150-fold NADH/NADPH discrimination and 71-fold GASSAG/GSSG discrimination [1], provide a complete structure–function dataset for studying the molecular determinants of pyridine nucleotide cofactor preference. This has direct relevance for protein engineering efforts aimed at switching cofactor specificity in related enzymes (e.g., glutathione reductase, trypanothione reductase, lipoamide dehydrogenase) for biocatalysis or drug target validation. GAR is commercially available in purified recombinant form for direct experimental use.

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